![molecular formula C12H22N2O3S B5370775 [2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol
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Overview
Description
[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and VEGFR-2, a signaling pathway that is involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular health. It has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of [2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol for lab experiments include its low toxicity profile, its potential therapeutic applications, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of this compound include its limited solubility in water and its high cost of synthesis.
Future Directions
There are several future directions for the study of [2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol. These include further studies on its potential therapeutic applications, the development of more efficient synthesis methods, and the investigation of its mechanism of action in various diseases. Additionally, the use of this compound in combination with other drugs or therapies may also be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic applications.
Synthesis Methods
The synthesis method of [2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol involves the reaction between 2-isopropylsulfonyl-1-(3-methylbutyl)-1H-imidazole-5-carbaldehyde and methanol in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white solid.
Scientific Research Applications
[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been shown to have potential as a treatment for various diseases such as cancer, arthritis, and cardiovascular diseases.
properties
IUPAC Name |
[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-9(2)5-6-14-11(8-15)7-13-12(14)18(16,17)10(3)4/h7,9-10,15H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORXHTRKXPNZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1S(=O)(=O)C(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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